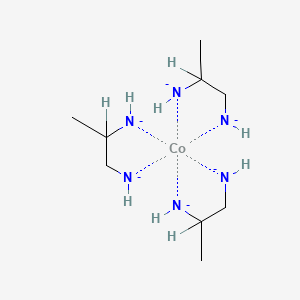
1-Azanidylpropan-2-ylazanide;cobalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azanidylpropan-2-ylazanide;cobalt is a coordination compound that features cobalt as the central metal ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azanidylpropan-2-ylazanide;cobalt typically involves the reaction of cobalt salts with appropriate ligands under controlled conditions. Common methods include:
Chemical Reduction: Using reducing agents such as sodium borohydride to reduce cobalt salts in the presence of the ligand.
Solvothermal Synthesis: Conducting reactions in a solvent at elevated temperatures and pressures to facilitate the formation of the desired compound.
Hydrothermal Synthesis: Similar to solvothermal synthesis but specifically using water as the solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale solvothermal or hydrothermal methods, ensuring consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Azanidylpropan-2-ylazanide;cobalt can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form higher oxidation states of cobalt.
Reduction: Using reducing agents to convert cobalt to lower oxidation states.
Substitution: Ligand exchange reactions where the ligands around the cobalt center are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Water, ethanol, and other organic solvents depending on the reaction.
Major Products Formed
The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(II) complexes.
Scientific Research Applications
1-Azanidylpropan-2-ylazanide;cobalt has several applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential as an antimicrobial agent and its interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of advanced materials, such as magnetic fluids and supercapacitors.
Mechanism of Action
The mechanism of action of 1-Azanidylpropan-2-ylazanide;cobalt involves its ability to interact with various molecular targets. In biological systems, it may interact with enzymes and proteins, altering their activity. In catalytic processes, it facilitates electron transfer, enhancing reaction rates.
Comparison with Similar Compounds
Similar Compounds
Cobalt(II) chloride: Another cobalt compound with different ligands.
Cobalt(III) acetylacetonate: A cobalt complex with acetylacetonate ligands.
Cobalt(II) nitrate: A cobalt compound with nitrate ligands.
Uniqueness
1-Azanidylpropan-2-ylazanide;cobalt is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity compared to other cobalt compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
14516-62-2 |
|---|---|
Molecular Formula |
C9H24CoN6-6 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
1-azanidylpropan-2-ylazanide;cobalt |
InChI |
InChI=1S/3C3H8N2.Co/c3*1-3(5)2-4;/h3*3-5H,2H2,1H3;/q3*-2; |
InChI Key |
NRGOQLCRSYBFLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[NH-])[NH-].CC(C[NH-])[NH-].CC(C[NH-])[NH-].[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7R,8R)-2-benzoyl-8-chloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667796.png)
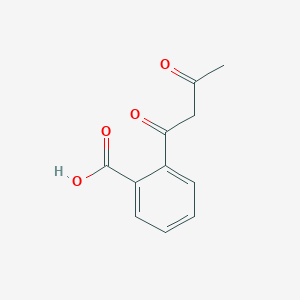
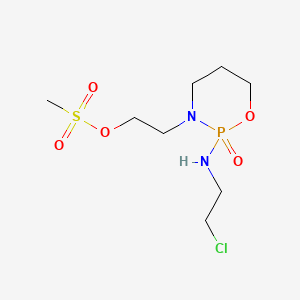
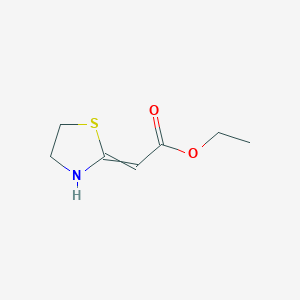
![5,6-Bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14667822.png)

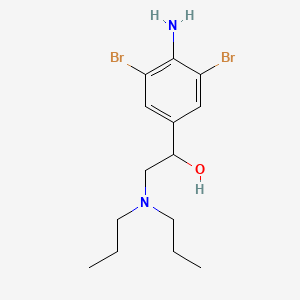

![4-ethoxy-N-[2,2,2-trichloro-1-(2-ethoxyphenyl)ethyl]aniline](/img/structure/B14667874.png)
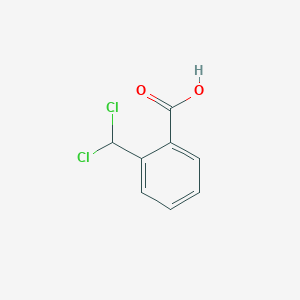
![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14667885.png)
![2,2-Dimethyl-4-{[(prop-1-en-2-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14667893.png)
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol](/img/structure/B14667902.png)
